1-Boc-4-氯-7-氮杂吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

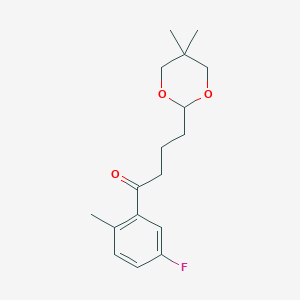

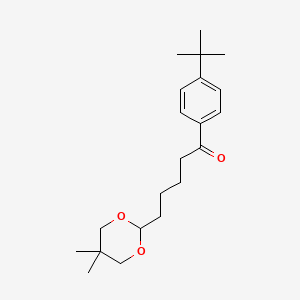

1-Boc-4-chloro-7-azaindole is an organic compound belonging to a family of heterocyclic compounds known as azaindoles. It is a derivative of indole and is composed of a benzene ring, a pyridine ring, and an azaindole ring. It is a colorless crystalline solid that has a melting point of 149-150°C. It is soluble in dimethylformamide, dimethyl sulfoxide, and methanol. 1-Boc-4-chloro-7-azaindole has a variety of applications in organic and medicinal chemistry, including its use as a reagent in the synthesis of other heterocyclic compounds.

科学研究应用

C12H13ClN2O2 C_{12}H_{13}ClN_{2}O_{2} C12H13ClN2O2

and a molecular weight of 252.7 . It’s a useful intermediate in various fields of scientific research. Below, I’ll delve into six distinct applications of this compound, each within its own dedicated section.Synthesis of Cytokinin Analogues

Cytokinins are a class of plant hormones that promote cell division and growth1-Boc-4-chloro-7-azaindole can be used to synthesize synthetic analogues of cytokinins . These analogues can help in understanding plant biology and may lead to agricultural applications such as developing new fertilizers or growth regulators that can enhance crop yields.

作用机制

Target of Action

The primary target of 1-Boc-4-chloro-7-azaindole is the Tyrosine Protein Kinase SRC . This enzyme plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .

Mode of Action

1-Boc-4-chloro-7-azaindole interacts with the active site of the SRC kinase, inhibiting its activity . This interaction results in the suppression of the kinase’s function, leading to a decrease in the proliferation of cancer cells .

Biochemical Pathways

The inhibition of SRC kinase affects multiple biochemical pathways. Primarily, it disrupts the signaling pathways that regulate cell growth and division. This disruption can lead to the inhibition of cancer cell proliferation .

Pharmacokinetics

These properties impact the bioavailability of the compound, determining how effectively it can reach its target and exert its effects .

Result of Action

The result of 1-Boc-4-chloro-7-azaindole’s action is a significant reduction in the proliferation of cancer cells . By inhibiting SRC kinase, it disrupts the signaling pathways that promote cell growth and division, leading to a decrease in the number of cancer cells .

Action Environment

The action of 1-Boc-4-chloro-7-azaindole can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other molecules in the environment can impact the compound’s ability to reach its target and exert its effects .

属性

IUPAC Name |

tert-butyl 4-chloropyrrolo[2,3-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILMPLDZXMKZKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

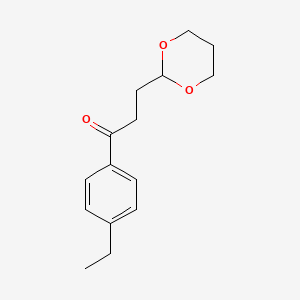

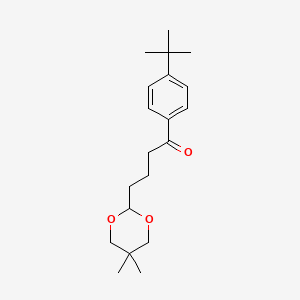

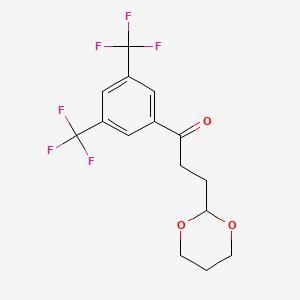

![1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one](/img/structure/B1326197.png)